
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid typically involves the reaction of a halogenated pyridine derivative with a boronic acid ester. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
化学反应分析
Types of Reactions
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and drug delivery systems . The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
2-Aminopyridine-4-boronic acid: Contains an amino group instead of the ethyl(methyl)amino group, which affects its reactivity and applications.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis but lacks the specificity provided by the pyridine ring.
Uniqueness
The presence of the ethyl(methyl)amino group in (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals and advanced materials, where specificity and reactivity are crucial .
属性
分子式 |
C8H13BN2O2 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC 名称 |
[2-[ethyl(methyl)amino]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-7(9(12)13)4-5-10-8/h4-6,12-13H,3H2,1-2H3 |
InChI 键 |
ZYABQKVQTLVIQJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N(C)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

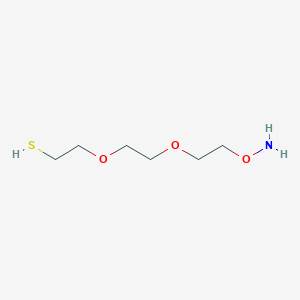
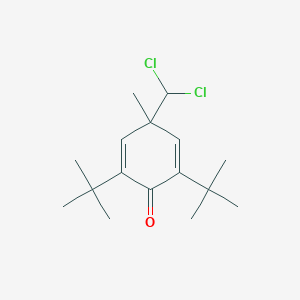
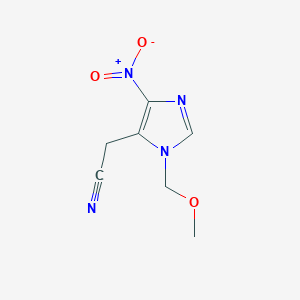
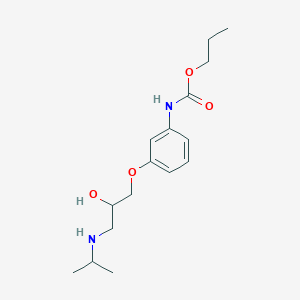
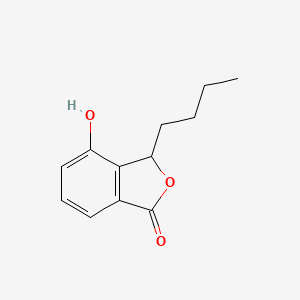

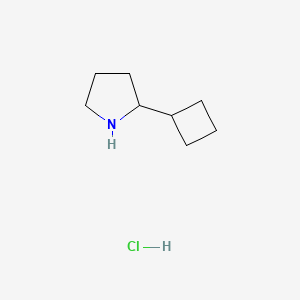
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
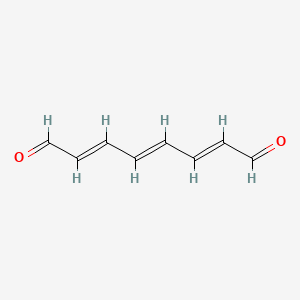
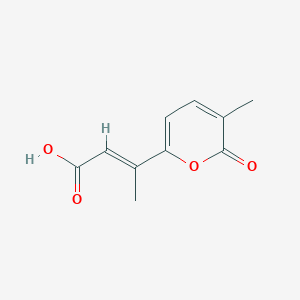
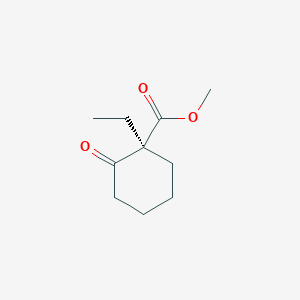
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
